Cas no 144830-08-0 (L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI))

L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI) structure
144830-08-0 structure
Nome del prodotto:L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI)
Numero CAS:144830-08-0
MF:C33H40N6O6
MW:616.707307815552
CID:148140
PubChem ID:456037

L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI)
    • L-aspartamide, N~1~-[(1S,2S)-3-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-1-pyrrolidinyl]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-N~2~-(2-quinolinylcarbonyl)-
    • N*1*-[1-Benzyl-3-(2-tert-butylcarbamoyl-pyrrolidin-1-yl)-2-hydroxy-3-oxo-propyl]-2-[(quinoline-2-carbonyl)-amino]-succinamide
    • N^2-(2-Quinolinylcarbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-L-prolinamide
    • CHEMBL337283
    • DTXSID30932421
    • (2S)-N-[(1S,2S)-1-benzyl-3-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-2-hydroxy-3-oxo-propyl]-2-(quinoline-2-carbonylamino)butanediamide
    • N~1~-(4-{2-[(tert-Butylimino)(hydroxy)methyl]pyrrolidin-1-yl}-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[(quinoline-2-carbonyl)amino]butanediimidic acid
    • Qc-Asn-Apns-Pro-NH-tBu
    • SCHEMBL7421606
    • BDBM50005701
    • 144830-08-0
    • KNI-153
    • KNI 153
    • Inchi: InChI=1S/C33H40N6O6/c1-33(2,3)38-31(44)26-14-9-17-39(26)32(45)28(41)24(18-20-10-5-4-6-11-20)36-30(43)25(19-27(34)40)37-29(42)23-16-15-21-12-7-8-13-22(21)35-23/h4-8,10-13,15-16,24-26,28,41H,9,14,17-19H2,1-3H3,(H2,34,40)(H,36,43)(H,37,42)(H,38,44)
    • Chiave InChI: JVBMLUUKYDVROE-UHFFFAOYSA-N
    • Sorrisi: NC(CC(C(NC(C(C(N1CCCC1C(NC(C)(C)C)=O)=O)O)CC1=CC=CC=C1)=O)NC(C1=CC=C2C=CC=CC2=N1)=O)=O

Proprietà calcolate

  • Massa esatta: 616.3012
  • Massa monoisotopica: 616.30093302g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 12
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 184Ų
  • XLogP3: 1.8

Proprietà sperimentali

  • PSA: 183.82
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd